3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone
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Overview
Description
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone is a heterocyclic compound with the molecular formula C15H18N2O It is a derivative of quinolinone, characterized by the presence of a butylimino group at the 3-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone typically involves the condensation of 7-methyl-2(1H)-quinolinone with butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butylimino)methyl]-7-methyl-1H-quinolinone
- 3-[(Butylimino)methyl]-6-methyl-2(1H)-quinolinone
- 3-[(Butylimino)methyl]-7-ethyl-2(1H)-quinolinone
Uniqueness
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylimino group at the 3-position and the methyl group at the 7-position influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
586986-37-0 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(butyliminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O/c1-3-4-7-16-10-13-9-12-6-5-11(2)8-14(12)17-15(13)18/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
InChI Key |
BZUHANYPVADGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
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